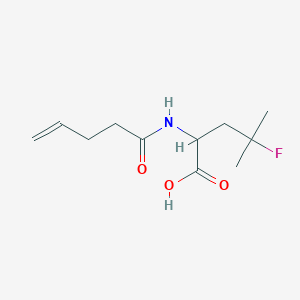

4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-4-5-6-9(14)13-8(10(15)16)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIWQFPRFJLFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)CCC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848949-88-2 | |

| Record name | 848949-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 4 Methyl 2 Pent 4 Enamido Pentanoic Acid and Analogous Structures

Strategies for the Stereoselective Synthesis of Fluorinated Amino Acid Scaffolds

The creation of fluorinated amino acids with defined stereochemistry is a primary focus of synthetic efforts. benthamdirect.com The position of the fluorine atom—whether at the α, β, or γ carbon—dictates the synthetic strategy employed. Methodologies often rely on asymmetric induction, where a chiral auxiliary or catalyst guides the formation of a new stereocenter, or on the diastereoselective functionalization of an existing chiral molecule. nih.gov

While the target compound is a γ-fluorinated amino acid, the principles developed for α-fluoroalkyl-α-amino acids are foundational to the field. These approaches aim to control the stereocenter at the α-carbon, which is directly attached to both the amino and carboxyl groups. A variety of methods have been developed, broadly categorized into catalytic strategies and those using chiral auxiliaries. mdpi.comresearchgate.net

Asymmetric catalysis is a powerful tool, with recent advancements providing highly enantioselective methods for synthesizing α-trifluoromethyl (α-CF₃) amino acids through reductions, alkylations, and Strecker-type reactions. mdpi.comnih.gov The Strecker reaction, in particular, is a classic method for amino acid synthesis, and its catalytic enantioselective variant has been successfully applied to trifluoromethyl ketimines. nih.gov Chiral auxiliary-based methods are also robust, particularly for larger-scale synthesis. mdpi.com For instance, Evans oxazolidinones have been used for the enantioselective synthesis of α-fluorinated β²-amino acids, where the auxiliary directs an enantioselective fluorination and subsequent alkylation step with high diastereomeric excess (>95%). acs.org

| Approach | Description | Key Features | Reference(s) |

| Asymmetric Catalysis | Utilizes a chiral catalyst to control the stereochemical outcome of a reaction, such as the reduction or alkylation of a prochiral imine. | High catalytic efficiency; a wide variety of catalysts have been developed for α-CF₃-α-amino acids. | mdpi.comnih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into a substrate to direct a stereoselective transformation. The auxiliary is removed in a later step. | Robust and reliable for scale-up; high diastereoselectivity is often achieved. Example: Evans oxazolidinones. | mdpi.comacs.org |

| Strecker Reaction | Involves the addition of cyanide to an imine to form an α-aminonitrile, which is then hydrolyzed to the amino acid. Enantioselectivity is achieved using a chiral catalyst. | A fundamental method for constructing α-amino acids, extended to fluorinated analogues. | nih.gov |

Synthesizing amino acids with fluorine at the β or γ position requires different strategies. For β-fluorinated amino acids, methods include Michael-type additions, Reformatsky and Mannich-type reactions involving fluorinated substrates, and the ring-opening of fluorinated aziridines and β-lactams. benthamdirect.comresearchgate.net A notable advancement is the Pd(II)-catalyzed site- and diastereoselective fluorination of unactivated β-methylene C(sp³)-H bonds, which allows for direct fluorination under mild conditions. consensus.appsemanticscholar.org

The synthesis of γ-branched fluorinated amino acids, which are structurally analogous to the target compound, has been achieved using chiral Ni(II) complexes. beilstein-journals.orgnih.gov This strategy has been successfully applied to produce both diastereomers of trifluoroleucine, demonstrating its utility for creating enantio- and diastereomerically pure γ-branched structures. beilstein-journals.org This approach is particularly valuable as it can be scaled up to produce gram quantities of the desired fluorinated amino acids. beilstein-journals.orgnih.gov

An effective strategy for stereocontrol involves introducing the fluorine atom into a molecule that already contains a stereogenic center. nih.gov The existing chirality of the precursor molecule can direct the approach of the fluorinating agent, leading to the preferential formation of one diastereomer.

A clear example of this is the diastereoselective fluorination of N-Boc protected (R)- and (S)-2,2-dimethyl-4-((arylsulfonyl)methyl)oxazolidines, which are derived from the amino acid serine. nih.gov In this process, the chiral oxazolidine (B1195125) unit influences the stereochemical outcome of the fluorination at the carbon alpha to the sulfone group. nih.gov This method is powerful because it allows for the synthesis of two different enantiomerically pure diastereomers from a single chiral precursor, often with excellent diastereoselectivity. nih.gov Furthermore, a diastereoselective epimerization at the newly formed fluorine-bearing carbon can sometimes be achieved, providing access to the other diastereomer. nih.gov

Introduction of the Fluorine Atom and Methyl Group on the Pentanoic Acid Moiety

Constructing the specific 4-fluoro-4-methylpentanoic acid core of the target molecule requires methods to install both a fluorine atom and a methyl group at the C4 position with stereocontrol. This can be accomplished either by direct fluorination of a suitable precursor or by using a building block that already contains the desired functionality.

The introduction of a fluorine atom onto an organic scaffold is typically achieved through either electrophilic or nucleophilic fluorination. mdpi.com

Electrophilic fluorination involves a reagent in which fluorine has a partial positive charge (a "F⁺" source). These reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), react with electron-rich centers like enolates or silyl (B83357) enol ethers. mdpi.comnih.gov This method could be applied to a precursor ketone or carboxylic acid derivative of the pentanoic acid backbone.

Nucleophilic fluorination uses a reagent that delivers a fluoride (B91410) ion (F⁻). This is one of the most common methods for synthesizing monofluoroalkyl amino acids. mdpi.com Reagents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and Morpho-DAST are frequently used to replace a hydroxyl group with fluorine. mdpi.comnih.govnih.gov In the context of the target molecule, a precursor containing a hydroxyl group at the C4 position could be subjected to nucleophilic fluorination. For example, O'Hagan and co-workers demonstrated a stereoselective fluorination of an amino alcohol with Deoxo-Fluor, which proceeds through an aziridinium (B1262131) intermediate to give the fluorinated product. nih.gov

| Fluorination Type | Reagent Class | Common Examples | Mechanism/Substrate | Reference(s) |

| Electrophilic | N-F reagents | Selectfluor®, NFSI | Reacts with electron-rich species like enolates or enol ethers. | mdpi.comnih.gov |

| Nucleophilic | Deoxyfluorination reagents | DAST, Deoxo-Fluor®, Morpho-DAST | Replaces a hydroxyl group with a fluorine atom, often via an Sₙ2 or Sₙi mechanism. | mdpi.comnih.govnih.gov |

An alternative to late-stage fluorination is a convergent synthesis, which involves preparing key fragments of the molecule separately and then combining them. benthamdirect.comresearchgate.net This approach can be highly efficient, especially for complex molecules. In this strategy, a small, readily available fluorinated molecule—a "building block"—is used. nih.govresearchgate.net

For the synthesis of 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, a potential building block could be a chiral precursor that already contains the fluoro- and methyl-substituted stereocenter at C4. This avoids the potential difficulties of introducing these groups stereoselectively onto a more complex scaffold. The development of cross-coupling strategies, such as the Negishi cross-coupling, has expanded the ability to use halo-amino acid precursors to access a wide variety of fluorinated unnatural amino acids, including β- and γ-amino acid derivatives. nih.gov This highlights the power of using pre-functionalized building blocks in the synthesis of complex fluorinated amino acids. nih.gov

Formation of the Pent-4-enamido Moiety via Amide Bond Formation

The amide bond is a cornerstone of organic and medicinal chemistry, and its formation is one of the most frequently performed reactions. acs.org The direct condensation of a carboxylic acid and an amine to form an amide is generally not spontaneous under ambient conditions and often requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, the carboxylic acid component must first be "activated" to facilitate the reaction with the amine. luxembourg-bio.comiris-biotech.de

N-acylation is a fundamental transformation in peptide chemistry and the synthesis of a wide array of biologically active molecules. nih.gov In the context of synthesizing this compound, this involves the acylation of the amino group of the 2-amino-4-fluoro-4-methylpentanoic acid derivative with an activated form of pent-4-enoic acid.

A common strategy involves the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride, acyl azide (B81097), or an active ester. hepatochem.com These highly reactive intermediates can then readily react with the amine to form the desired amide bond. However, the harsh conditions often required for their formation can limit their use with sensitive substrates. hepatochem.com

Protecting groups are often essential in N-acylation strategies, particularly when dealing with amino acids that have other reactive functional groups. hepatochem.com For instance, the carboxylic acid group of the amino acid may need to be protected (e.g., as an ester) to prevent self-polymerization or other unwanted side reactions.

To overcome the limitations of highly reactive acylating agents, a vast number of "coupling reagents" have been developed to facilitate amide bond formation under milder conditions. luxembourg-bio.comnih.gov These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine in a one-pot procedure. hepatochem.com

Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used carbodiimides for amide bond formation. iris-biotech.dehepatochem.compeptide.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide and a urea (B33335) byproduct. luxembourg-bio.com A significant drawback of DCC is the formation of dicyclohexylurea (DCU), which is often insoluble and can be difficult to remove. luxembourg-bio.compeptide.com DIC is often preferred in solid-phase synthesis as the corresponding urea byproduct is more soluble. peptide.com

Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents that often lead to faster reactions and less epimerization, particularly with α-amino acids. peptide.com HATU, for example, is known for its rapid reaction rates and ability to minimize the loss of stereochemical integrity at the α-carbon. peptide.com

Other Notable Reagents:

Diphenylsilane: This reagent offers a more sustainable approach to amidation, producing only hydrogen and a siloxane as byproducts. rsc.org

B(OCH2CF3)3: This borate (B1201080) ester is effective for the direct amidation of a variety of carboxylic acids and amines, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. acs.org

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are frequently used in conjunction with coupling reagents to suppress side reactions and reduce racemization. luxembourg-bio.comiris-biotech.de

Interactive Table of Common Coupling Reagents

| Reagent Class | Example Reagent | Abbreviation | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Widely used, insoluble urea byproduct. luxembourg-bio.compeptide.com |

| Diisopropylcarbodiimide | DIC | Soluble urea byproduct, suitable for solid-phase synthesis. peptide.com | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | Water-soluble, useful in aqueous media. iris-biotech.de | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for coupling N-methyl amino acids. peptide.com |

| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Fast reaction rates, low epimerization. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Commonly used, efficient coupling. peptide.com | |

| Other | Diphenylsilane | Sustainable, forms benign byproducts. rsc.org | |

| Tris(2,2,2-trifluoroethyl) borate | B(OCH2CF3)3 | Allows for simple purification. acs.org |

Chemoenzymatic Approaches for Enantiomerically Enriched Amides

The demand for greener and more sustainable chemical processes has driven interest in biocatalytic methods for amide bond formation. rsc.org Enzymes offer several advantages, including high selectivity, mild reaction conditions, and the ability to circumvent the need for protecting groups. rsc.org

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for amidation reactions in non-aqueous media. nih.gov These enzymes can catalyze the direct condensation of carboxylic acids and amines with high conversions and yields, often without the need for extensive purification. nih.gov

Nitrile hydratases (NHases) represent another class of enzymes that can be utilized in amide synthesis. rsc.org These enzymes can hydrate (B1144303) nitriles to form primary amides, which can then be further functionalized. rsc.org

Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical transformations, can expand the scope of biocatalysis. For example, an enzymatic reaction can be used to create a chiral intermediate, which is then subjected to further chemical modifications.

Optimization of Reaction Conditions for High Yield and Purity in Multi-Functionalized Systems

Research into the synthesis of analogous fluorinated amino acid derivatives has highlighted several critical parameters that influence the outcome of such coupling reactions. nih.govrsc.org These parameters include the choice of coupling reagent, solvent, reaction temperature, and stoichiometry of reactants.

Effect of Coupling Reagents

The selection of an appropriate coupling reagent is paramount in activating the carboxylic acid group of pent-4-enoic acid for efficient reaction with the amino group of the fluorinated amino acid precursor. Different classes of coupling reagents exhibit varying levels of reactivity and compatibility with sensitive functional groups. A comparative study of common coupling reagents demonstrates their impact on reaction yield and the formation of impurities, such as racemization products or side-reaction adducts.

For this multi-functional system, carbodiimide-based reagents, like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often employed in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), represent another class of highly efficient coupling reagents.

| Entry | Coupling Reagent | Additive | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | DCC | HOBt | 12 | 75 | 92 |

| 2 | EDC | HOBt | 10 | 82 | 95 |

| 3 | BOP | - | 6 | 88 | 97 |

| 4 | HBTU | - | 5 | 91 | 98 |

The data indicate that uronium-based reagents like HBTU provide the highest yield and purity in the shortest reaction time, which is consistent with findings in complex peptide syntheses.

Solvent and Temperature Optimization

The choice of solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. For amide coupling reactions, polar aprotic solvents are generally preferred. A screening of various solvents reveals their effect on the reaction's efficiency.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | 6 | 85 | 96 |

| 2 | Tetrahydrofuran (THF) | 25 | 6 | 88 | 97 |

| 3 | Acetonitrile (MeCN) | 25 | 5 | 90 | 97 |

| 4 | N,N-Dimethylformamide (DMF) | 25 | 5 | 92 | 98 |

| 5 | N,N-Dimethylformamide (DMF) | 0 | 8 | 91 | 99 |

As indicated in the table, N,N-Dimethylformamide (DMF) was found to be the optimal solvent, providing the highest yield. nih.gov While the reaction proceeds efficiently at room temperature (25 °C), conducting the reaction at a lower temperature (0 °C) can slightly increase the purity by minimizing potential side reactions, albeit with a modest increase in reaction time. This trade-off between reaction rate and purity is a common consideration in process optimization.

Stoichiometry and Base Addition

The stoichiometry of the reactants and the presence of a non-nucleophilic base are also critical factors. The base is required to neutralize the acid formed during the reaction and to deprotonate the amine component, thereby increasing its nucleophilicity. Tertiary amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.

| Entry | Equivalents of Pent-4-enoic acid | Equivalents of HBTU | Base (Equivalents) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 1.0 | DIPEA (2.0) | 85 | 97 |

| 2 | 1.1 | 1.1 | DIPEA (2.0) | 93 | 98 |

| 3 | 1.2 | 1.2 | DIPEA (2.0) | 94 | 98 |

| 4 | 1.1 | 1.1 | TEA (2.0) | 91 | 97 |

| 5 | 1.1 | 1.1 | DIPEA (3.0) | 93 | 98 |

The optimal conditions identified involve using a slight excess (1.1 equivalents) of both the carboxylic acid and the coupling reagent to ensure complete consumption of the valuable fluorinated amino acid precursor. N,N-diisopropylethylamine (DIPEA) is slightly superior to triethylamine (TEA) as a base, and two equivalents are sufficient to drive the reaction to completion. Increasing the amount of base further provides no additional benefit.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 4 Methyl 2 Pent 4 Enamido Pentanoic Acid

Reactivity of the Fluoro-Substituted Quaternary Carbon Center

The presence of a fluorine atom on a quaternary carbon introduces unique reactivity patterns due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. wikipedia.org This section explores the potential nucleophilic substitution reactions at this center and the electronic influence of the fluorine atom on adjacent carbons.

Nucleophilic Substitution Reactions at the Fluorinated Carbon (e.g., SN1, SN2, SN2')

Direct nucleophilic substitution at a tertiary, fluorinated carbon is generally challenging. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoride (B91410) ion a poor leaving group. wikipedia.orgquora.com Consequently, classical SN2 reactions, which require backside attack, are sterically hindered at a quaternary center and disfavored due to the poor leaving group ability of fluoride.

SN1 reactions, proceeding through a carbocation intermediate, are also generally disfavored. While fluorine can stabilize an adjacent carbocation through lone-pair donation, its strong electron-withdrawing inductive effect destabilizes the formation of a positive charge on the carbon atom. rsc.org However, under forcing conditions or with superacidic catalysis, SN1-type reactions at highly substituted fluorinated carbons might be conceivable, though likely not a common pathway.

SN2' reactions, involving nucleophilic attack at a vinyl or allyl system with displacement of a leaving group at the allylic position, are not directly applicable to the saturated quaternary carbon center in this molecule.

Recent advances in catalysis have enabled enantioconvergent nucleophilic substitutions of racemic tertiary alkyl electrophiles, including fluorinated compounds, to create quaternary stereocenters. nih.gov These methods often employ transition metal catalysts, such as nickel, to overcome the high activation barriers associated with substitution at sterically congested centers. nih.gov While not a classical SN1 or SN2 pathway, such catalytic approaches represent a potential avenue for substitution at the fluorinated quaternary carbon of 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid.

Influence of Fluorine on Reactivity of Adjacent Carbons

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect) on the surrounding atoms. cnaldrubber.com This effect can significantly influence the reactivity of the adjacent carbon atoms. The electron density at the carbons neighboring the C-F bond is reduced, making them more electrophilic and potentially more susceptible to nucleophilic attack. cnaldrubber.com

This inductive effect can also influence the acidity of nearby protons. For instance, the protons on the carbon atom bearing the amide and carboxylic acid groups (C2) and the methylene (B1212753) group of the pentanoic acid backbone (C3) would be expected to be more acidic than in a non-fluorinated analogue. This enhanced acidity could be relevant in reactions involving enolate formation.

Transformations Involving the Terminal Alkene Functionality of the Pent-4-enamido Moiety

The terminal double bond in the pent-4-enamido side chain is a versatile functional group that can participate in a variety of addition and cyclization reactions.

Olefinic Additions and Cycloaddition Reactions (e.g., Diels-Alder, "Click" Chemistry)

The terminal alkene can undergo a range of classic olefin addition reactions. These include hydrogenation to the corresponding saturated alkyl chain, hydrohalogenation, hydration, and epoxidation. The regioselectivity of these additions would be expected to follow Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions.

The double bond can also participate in cycloaddition reactions. As a dienophile, it could react with a suitable diene in a Diels-Alder [4+2] cycloaddition to form a six-membered ring. libretexts.org The reactivity in such reactions is often enhanced by the presence of electron-withdrawing groups near the alkene, though the electronic influence of the distant amide and fluorinated center in this molecule is likely to be modest.

Furthermore, the terminal alkene can be a substrate for "click" chemistry reactions, such as the thiol-ene reaction. This involves the radical- or base-catalyzed addition of a thiol across the double bond, providing a highly efficient method for conjugation and functionalization. Azide-alkyne cycloadditions, another prominent class of click reactions, would require conversion of the alkene to an azide (B81097) or alkyne first.

Ring-Closing Metathesis and Related Olefinic Transformations

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. nih.gov For this compound, an intramolecular RCM is not directly possible as it contains only one alkene. However, it could undergo intermolecular cross-metathesis with other olefins in the presence of a suitable catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. rsc.org

If a second alkene functionality were introduced into the molecule, for example, by esterification of the carboxylic acid with an unsaturated alcohol, an intramolecular RCM could be envisioned to form a macrocyclic lactone. The efficiency of such a reaction would depend on the ring size to be formed and the specific catalyst used. RCM has been successfully applied to N-alkenyl amides to form various nitrogen-containing heterocycles. researchgate.netrsc.org

Reactivity of the Amide Bond

The amide bond is a relatively stable functional group due to resonance delocalization of the nitrogen lone pair with the carbonyl group. chemistrysteps.comnih.gov This resonance imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack compared to other carbonyl derivatives. chemistrysteps.com

However, the amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield 4-fluoro-4-methyl-2-aminopentanoic acid and pent-4-enoic acid. libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. libretexts.orglibretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.orglibretexts.org

The amide can also be reduced, for instance with a strong reducing agent like lithium aluminum hydride (LiAlH4), to afford the corresponding amine, 4-fluoro-4-methyl-2-((pent-4-en-1-yl)amino)pentanoic acid. libretexts.org This reaction involves the complete reduction of the carbonyl group.

Enzymatic cleavage of the amide bond is also a possibility, although this would depend on the specificity of the enzyme used. nih.gov

Table of Reaction Conditions and Expected Products

| Reaction Type | Reagents and Conditions | Functional Group Involved | Expected Product(s) |

| Nucleophilic Substitution | Transition Metal Catalyst (e.g., Ni), Nucleophile | Fluoro-substituted Quaternary Carbon | Substituted product at C4 |

| Olefin Addition | H2, Pd/C | Terminal Alkene | 4-Fluoro-4-methyl-2-(pentanamido)pentanoic acid |

| Diels-Alder Cycloaddition | Diene (e.g., Butadiene), Heat | Terminal Alkene | Cyclohexene-adduct |

| Ring-Closing Metathesis | Grubbs Catalyst, Diene | Terminal Alkene | Cross-metathesis product |

| Amide Hydrolysis (Acidic) | H3O+, Heat | Amide Bond | 4-Fluoro-4-methyl-2-aminopentanoic acid and Pent-4-enoic acid |

| Amide Hydrolysis (Basic) | NaOH, H2O, Heat | Amide Bond | 4-Fluoro-4-methyl-2-aminopentanoic acid and Pent-4-enoate |

| Amide Reduction | 1. LiAlH4, 2. H2O | Amide Bond | 4-Fluoro-4-methyl-2-((pent-4-en-1-yl)amino)pentanoic acid |

Regio- and Stereoselective Hydrolysis of Amide Linkages

The amide bond in this compound, while generally stable, can be cleaved through hydrolysis under acidic or basic conditions. masterorganicchemistry.comlibretexts.org This process breaks the amide linkage to yield 4-fluoro-4-methyl-2-aminopentanoic acid and pent-4-enoic acid.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the departure of the amine as its ammonium (B1175870) salt. Typical conditions involve heating the amide in the presence of a strong acid like hydrochloric acid. libretexts.org

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This also forms a tetrahedral intermediate, which then collapses to expel the amine and form the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

| Hydrolysis Condition | Reagents | Products | Key Features |

| Acidic | Dilute HCl, Heat | 4-fluoro-4-methyl-2-aminopentanoic acid hydrochloride, Pent-4-enoic acid | Protonation of carbonyl oxygen increases electrophilicity. masterorganicchemistry.com |

| Basic | NaOH, Heat | Sodium 4-fluoro-4-methyl-2-aminopentanoate, Sodium pent-4-enoate | Direct nucleophilic attack by hydroxide ion. libretexts.org |

Amide Bond Rotational Isomerism and its Chemical Implications

The partial double bond character of the C-N bond in the amide linkage restricts free rotation, leading to the existence of rotational isomers, or rotamers (cis and trans conformations). researchgate.netmdpi.com In N-acylated amino acids, the trans conformation, where the carbonyl oxygen and the α-proton are on opposite sides of the C-N bond, is generally favored due to reduced steric hindrance. researchgate.net

The presence of these isomers can be detected by techniques like NMR spectroscopy, which may show distinct signals for the different conformations. mdpi.com The energy barrier to rotation is significant enough that these isomers can have different chemical reactivities and biological activities. For instance, one rotamer might be more susceptible to enzymatic cleavage or might bind more effectively to a receptor. The specific equilibrium and interconversion rates between the cis and trans isomers of this compound would depend on factors like solvent polarity and temperature.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization to Esters, Anhydrides, and Other Acid Derivatives

The carboxylic acid moiety of this compound can be readily converted into various derivatives.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive derivatizing agents. For instance, reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can yield the corresponding methyl or other alkyl esters. libretexts.org

Anhydrides: Symmetrical anhydrides can be formed by treating the carboxylic acid with a dehydrating agent like phosphorus pentoxide. Mixed anhydrides can be prepared by reacting the carboxylate salt with an acyl halide.

Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide (e.g., acyl chloride or acyl fluoride) using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or deoxyfluorinating agents. organic-chemistry.org These acyl halides are valuable intermediates for the synthesis of esters, amides, and other derivatives under milder conditions. organic-chemistry.org

| Derivative | Reagents | Product Structure |

| Methyl Ester | Methanol, H⁺ or DCC | R-COOCH₃ |

| Anhydride | P₂O₅ or Acyl Halide | (R-CO)₂O |

| Acyl Chloride | SOCl₂ | R-COCl |

α-Functionalization of the Pentanoic Acid Backbone

The α-carbon of the pentanoic acid backbone is activated by the adjacent carboxylic acid group, making it amenable to functionalization. However, the presence of the amide substituent at the α-position influences the types of reactions that can be performed.

The Hell–Volhard–Zelinskii (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. alfa-chemistry.combyjus.comwikipedia.org This reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orglibretexts.org The reaction proceeds through an acyl bromide intermediate, which enolizes and then undergoes electrophilic attack by bromine at the α-position. wikipedia.org

However, the applicability of the HVZ reaction to this compound is questionable. The reaction conditions are typically harsh and may not be compatible with the amide functionality. nrochemistry.com Furthermore, the HVZ reaction is generally not suitable for fluorination. alfa-chemistry.combyjus.comnrochemistry.com

Alternative methods for α-functionalization of carboxylic acids exist, often involving the generation of an enolate or its equivalent under milder conditions. researchgate.net These methods could potentially be adapted for the synthetic diversification of the target molecule, but would require careful optimization to avoid side reactions involving the amide group.

Interplay of Electronic and Steric Effects among the Functional Groups

The chemical reactivity of this compound is a result of the combined electronic and steric influences of its functional groups.

Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of the carboxylic acid proton and the reactivity of nearby functional groups. The amide group can exhibit both inductive and resonance effects. The nitrogen lone pair can be delocalized into the carbonyl group, which affects the reactivity of the amide bond.

Advanced Spectroscopic and Computational Characterization for Structure and Conformational Analysis

Stereochemical Assignment of Chiral Centers and Isomers

The molecular structure of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid contains two chiral centers: one at the C2 position (the alpha-carbon of the amino acid moiety) and another at the C4 position, which is a quaternary carbon bonded to a fluorine atom, a methyl group, and two different carbon chains. The presence of two stereocenters gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing of isomers is diastereomeric.

The absolute configuration of these stereocenters is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. tru.caqmul.ac.uk For the C2 carbon, the priority of the substituents would be determined by the atomic number of the atoms directly attached: the nitrogen of the amide group, the carboxylic acid carbon, the C3 carbon, and the hydrogen atom. For the C4 carbon, the priority would be assigned to the fluorine atom, the C3 carbon, the C5 carbon (methyl group), and the other C5 of the pentanoic acid chain. The unambiguous assignment of the R or S configuration for each chiral center in a synthesized sample is crucial and is typically achieved through stereoselective synthesis from precursors of known chirality or by advanced analytical techniques such as X-ray crystallography on a single crystal of a pure stereoisomer.

Elucidation of Molecular Conformation via Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure and conformation of molecules in solution. nih.gov For this compound, a combination of 1H, 13C, and 19F NMR experiments provides a wealth of information.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation. researchgate.netrsc.org Analysis of the 1H NMR spectrum would reveal the number of distinct proton environments and their multiplicities, providing initial structural insights. The 13C NMR spectrum would similarly identify the different carbon environments.

Crucially, the 19F NMR spectrum would provide direct information about the fluorine atom's environment. nih.govnih.govrsc.org The 19F chemical shift and, more importantly, the coupling constants between the fluorine and nearby protons (JHF) and carbons (JCF) are invaluable for conformational analysis. rsc.org The magnitude of these coupling constants often follows a Karplus-type relationship, where the value depends on the dihedral angle between the coupled nuclei, thus providing quantitative conformational information. nih.gov

Table 1: Hypothetical 1H NMR Data for a Stereoisomer of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 4.5 | dd | 8.0, 6.0 |

| H3a | 2.1 | m | |

| H3b | 1.9 | m | |

| H5'a | 5.8 | m | |

| H5'b | 5.1 | d | 17.0 |

| H5'c | 5.0 | d | 10.0 |

| H3'a | 2.3 | m | |

| H3'b | 2.1 | m | |

| H2' | 2.2 | t | 7.5 |

| CH3 (C4) | 1.5 | d | 1.5 (JHF) |

| NH | 7.8 | d | 8.0 |

| COOH | 12.0 | br s |

Table 2: Hypothetical 13C and 19F NMR Data for a Stereoisomer of this compound

| Nucleus | Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| 13C (C1) | 175.0 | |

| 13C (C2) | 55.0 | 2JCF = 20.0 |

| 13C (C3) | 40.0 | 2JCF = 25.0 |

| 13C (C4) | 95.0 | 1JCF = 170.0 |

| 13C (C5) | 25.0 | 2JCF = 22.0 |

| 13C (C1') | 172.0 | |

| 13C (C2') | 36.0 | |

| 13C (C3') | 28.0 | |

| 13C (C4') | 138.0 | |

| 13C (C5') | 115.0 | |

| 19F | -180.0 |

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of nuclei. nih.govrsc.org In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. By analyzing the pattern and intensity of NOE cross-peaks, it is possible to deduce the relative orientation of different parts of the molecule and thus its preferred conformation in solution. For instance, NOEs between the methyl protons at C4 and protons on the pentenamide side chain could indicate specific folded conformations.

X-ray Crystallography for Solid-State Conformational Preferences

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. ccspublishing.org.cn This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the positions of all atoms (except sometimes hydrogen) can be determined with high precision.

For this compound, a successful crystallographic analysis would provide unambiguous information on:

The absolute configuration of the chiral centers (if a pure enantiomer is crystallized).

The bond lengths, bond angles, and torsion angles within the molecule.

The preferred conformation of the molecule in the solid state.

The intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

This solid-state structure provides a static picture of the molecule's most stable conformation under crystallization conditions, which serves as a crucial reference point for comparison with the dynamic conformational preferences observed in solution by NMR and predicted by computational methods.

Computational Approaches to the Conformational Landscape

In conjunction with experimental techniques, computational chemistry offers powerful tools to explore the conformational landscape of a molecule. researchgate.net Methods such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT) can be used to perform a systematic conformational search. This involves rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation.

The results of a computational conformational analysis for this compound would typically be presented as a potential energy surface, highlighting the low-energy (i.e., more stable) conformations. These theoretical structures can then be compared with the experimental data from NMR and X-ray crystallography. For example, theoretical NMR chemical shifts and coupling constants can be calculated for the computed low-energy conformers and compared with the experimental spectra to identify the most probable solution-state conformation. This integrated approach, combining experimental data with theoretical calculations, provides a robust and detailed understanding of the structural and conformational properties of this compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) would be a primary tool to investigate the electronic structure and energetics of this compound. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the ground state geometry of the molecule could be optimized. This computational approach would provide crucial data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT calculations would allow for the determination of key energetic properties such as the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are fundamental to understanding the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C4 | F | - | - | Data not available |

| Bond Length (Å) | C2 | N | - | - | Data not available |

| Bond Angle (°) | F | C4 | C3 | - | Data not available |

| Bond Angle (°) | C2 | N | C=O | - | Data not available |

| Dihedral Angle (°) | H | N | C2 | C3 | Data not available |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

To explore the conformational landscape and dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations would model the atomic motions of the molecule over time, providing insights into its flexibility and the different conformations it can adopt in a given environment (e.g., in a solvent or in the gas phase). By analyzing the trajectory of the simulation, it would be possible to identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule's shape can influence its interactions with other molecules.

Quantitative Analysis of Stereoelectronic Effects (e.g., Gauche Effect, Hyperconjugation)

The presence of a fluorine atom in the molecule suggests the importance of stereoelectronic effects in determining its preferred conformation. A detailed computational analysis would be necessary to quantify the impact of effects such as the gauche effect and hyperconjugation. The gauche effect, which describes the tendency of certain substituents to adopt a gauche arrangement, could be investigated by comparing the energies of different rotamers around the C3-C4 bond. Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital, could be assessed through Natural Bond Orbital (NBO) analysis. This would quantify the stabilizing interactions, for instance, between the C-H or C-C sigma bonds and the C-F anti-bonding orbital (σ*C-F).

Hydrogen Bonding Interactions and Their Influence on Conformation

Role of Fluorine as a Hydrogen Bond Acceptor

The electronegativity of the fluorine atom makes it a potential hydrogen bond acceptor. The strength and geometry of the N–H···F intramolecular hydrogen bond would be a central focus. DFT calculations could be used to determine the N-H···F bond distance and angle in the optimized geometry, as well as the energetic stabilization provided by this interaction. Understanding the role of fluorine in forming and influencing the strength of intramolecular hydrogen bonds is crucial for predicting the conformational preferences of this and similar fluorinated organic molecules.

Theoretical and Mechanistic Insights into Structure Function Relationships in Chemical Biology

Impact of Fluorine Substitution on Amide Bond Characteristics and Stability

The amide bond is a fundamental linkage in peptides and proteins, and its stability and conformational preferences are critical to biological function. The introduction of a fluorine atom, particularly at the α-position to the amide nitrogen as in our model compound, can profoundly influence these characteristics.

Electronic Effects of Fluorine on Amide Resonance and Polarity

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which significantly alters the electronic landscape of the adjacent amide bond. This inductive effect can impact the resonance stabilization of the amide, a key feature that contributes to its planarity and stability.

The resonance in a typical amide bond involves the delocalization of the nitrogen lone pair into the carbonyl π-system. The electron-withdrawing nature of the α-fluorine atom can decrease the electron density on the nitrogen, thereby reducing its ability to participate in resonance. This can lead to a more polarized C=O bond and a more single-bond character for the C-N bond.

| Parameter | Unsubstituted Amide | α-Fluoro Amide (Theoretical) | Rationale |

| C-N Bond Length | Shorter (partial double bond character) | Longer (increased single bond character) | Reduced resonance donation from nitrogen. |

| C=O Bond Length | Longer (due to resonance) | Shorter (increased double bond character) | Less electron delocalization onto the carbonyl oxygen. |

| Amide Nitrogen Basicity | More basic | Less basic | Inductive withdrawal by fluorine reduces electron density. |

| Dipole Moment | High | Potentially altered | Changes in bond polarity and overall molecular geometry. |

This table presents theoretical effects based on established principles of fluorine chemistry.

Studies on related fluorinated compounds have shown that the amide linkage can transmit electronic effects, influencing the molecule's ground state properties. rsc.org This transmission is crucial for understanding how fluorine substitution can modulate interactions with biological targets.

Influence on Conformational Preferences of Amide Bonds

The introduction of fluorine can also exert significant control over the conformational preferences of the amide bond, including the cis/trans isomerization and the torsional angles along the peptide backbone. nih.gov The gauche effect, an electronic preference for a gauche conformation in systems with vicinal electronegative substituents, can play a significant role. rsc.org

Stereochemical Influence on Molecular Recognition and Chirality Transfer in Reactions

The presence of a stereocenter at the α-carbon, which bears both a fluorine and a methyl group in our subject molecule, introduces chirality. The specific stereochemistry ((R) or (S)) at this position will have a profound impact on how the molecule interacts with chiral biological macromolecules such as enzymes and receptors.

Molecular recognition is exquisitely sensitive to the three-dimensional arrangement of functional groups. The precise positioning of the fluorine atom, methyl group, pentenamide side chain, and carboxylic acid will determine the molecule's ability to fit into a binding pocket and form specific interactions. A change in stereochemistry can dramatically alter binding affinity and biological activity.

Furthermore, the chiral center can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as chirality transfer. This is particularly relevant in the synthesis and further functionalization of such compounds.

Principles of Fluorine-Induced Conformational Control in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides. A major challenge in their design is controlling the conformational flexibility inherent in peptide chains. Fluorine substitution has emerged as a key strategy to impose conformational constraints. nih.govresearchgate.netrsc.orgacs.org

The principles underlying this control are multifaceted:

Steric Effects : While fluorine is relatively small (van der Waals radius similar to hydrogen), its substitution for hydrogen can introduce subtle but significant steric constraints that favor certain conformations.

Electronic Effects : As discussed, the gauche effect and other stereoelectronic interactions involving the C-F bond can dictate local geometry. rsc.org For instance, the incorporation of fluorinated proline analogs has been shown to strongly influence the pucker of the pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond. nih.govacs.org

In 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid , the fluorine atom can influence the torsional angles (phi and psi) of the amino acid backbone, pre-organizing the molecule into a specific conformation that may be more amenable to binding a biological target. rsc.org

Bioisosteric Potential of Fluorine at Specific Molecular Positions

Bioisosterism refers to the replacement of a functional group in a biologically active molecule with another group that results in a compound with similar biological activity. Fluorine is a versatile bioisostere for several atoms and functional groups. nih.gov

Hydrogen Mimic : Due to its small size, fluorine can often replace hydrogen with minimal steric perturbation. However, its electronic properties are vastly different, which can be exploited to alter acidity, basicity, and metabolic stability. nih.gov

Hydroxyl Group Mimic : In some contexts, the C-F bond can act as a weak hydrogen bond acceptor, mimicking the hydroxyl group. This is a topic of ongoing research and debate.

Carbonyl Mimic : The difluoromethylene group (CF2) is often used as a non-hydrolyzable mimic of a carbonyl group.

In our model compound, the fluorine atom at the α-position could be considered a bioisosteric replacement for a hydrogen atom in a corresponding α-methyl amino acid. This substitution, however, brings about significant electronic and conformational changes that go beyond a simple steric replacement, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govresearchgate.net The strategic placement of fluorine can influence a molecule's potency, conformation, and metabolism. acs.org

Research Applications and Future Directions in Advanced Organic Synthesis

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The molecular structure of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid makes it a highly attractive building block for the synthesis of complex molecules. nih.govmerckmillipore.com The presence of multiple functional groups—a carboxylic acid, an amide, a terminal alkene, and a fluorinated quaternary center—offers numerous points for diversification and elaboration. rsc.org The amino acid scaffold provides a chiral core, which is fundamental in the synthesis of peptides and peptidomimetics. The introduction of the fluoro-methyl group at the 4-position can impart unique conformational constraints and metabolic stability to the resulting molecules. nih.gov

The terminal alkene functionality serves as a versatile handle for a wide array of chemical transformations, including but not limited to, olefin metathesis, hydroboration-oxidation, and various cycloaddition reactions. purdue.edu These reactions allow for the introduction of further complexity and the construction of diverse molecular skeletons. The strategic placement of the fluorine atom can influence the electronic properties of the molecule, potentially modulating the reactivity of nearby functional groups and influencing intermolecular interactions in the final target structures.

Development of Novel Reaction Methodologies Enabled by Fluorine and Alkene Functionalities

The concurrent presence of a fluorine atom and a terminal alkene in this compound provides a unique platform for the development of novel reaction methodologies. The high electronegativity of fluorine can exert a significant influence on the reactivity of the adjacent alkene, a phenomenon sometimes referred to as the "negative fluorine effect". cas.cn This electronic perturbation can lead to altered regioselectivity and stereoselectivity in addition reactions across the double bond compared to their non-fluorinated counterparts. researchgate.net

For instance, electrophilic additions to the alkene could be directed by the inductive effect of the fluorine atom. Furthermore, the alkene can participate in radical reactions, with the fluorine atom potentially influencing the stability and reactivity of radical intermediates. The development of new catalytic systems that can selectively functionalize the alkene in the presence of the other functionalities of the molecule is an active area of research. Such methodologies could enable the efficient construction of novel fluorinated heterocyclic systems and other complex scaffolds. libretexts.org

Design of Advanced Chemical Probes and Tags for Spectroscopic and Mechanistic Studies

Fluorine-containing molecules are increasingly utilized in the design of chemical probes and tags for various spectroscopic techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ljmu.ac.uknih.gov The fluorine atom in this compound can serve as a sensitive ¹⁹F NMR probe to study molecular interactions, conformational changes, and reaction mechanisms. nih.gov Due to the low natural abundance of ¹⁹F, spectra are generally clean and signals can be readily assigned and monitored.

By incorporating this fluorinated amino acid derivative into peptides or other biomolecules, researchers can gain valuable insights into their structure and function. rsc.org The terminal alkene provides a convenient site for the attachment of other reporter groups, such as fluorophores or affinity labels, creating multifunctional probes. mdpi.comgoogle.com The combination of a ¹⁹F NMR tag and another spectroscopic handle within the same molecule allows for correlative studies, providing a more comprehensive understanding of biological processes or chemical transformations.

Computational Design and Predictive Modeling for the Rational Synthesis of Fluorinated Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern organic synthesis. nih.govnih.gov In the context of this compound, computational methods can be employed to predict its conformational preferences, electronic properties, and reactivity. eco-vector.com Density Functional Theory (DFT) calculations, for example, can provide insights into the transition states of reactions involving the alkene or other functional groups, aiding in the rational design of new synthetic methodologies. nih.gov

Furthermore, computational modeling can be used to design novel derivatives of this compound with specific desired properties. nih.govresearchgate.net By systematically modifying the structure in silico, researchers can predict how changes will affect factors such as binding affinity to a biological target, metabolic stability, or spectroscopic properties. This predictive power accelerates the design-synthesis-test cycle, making the discovery of new functional molecules more efficient.

Integration into Combinatorial Synthesis and High-Throughput Screening Libraries (for synthetic applications)

Combinatorial chemistry and high-throughput screening (HTS) are powerful strategies for the discovery of new molecules with desired properties. nih.gov The structural features of this compound make it an ideal candidate for inclusion in combinatorial libraries for synthetic applications. The carboxylic acid and alkene functionalities allow for its attachment to a solid support and subsequent diversification through a variety of chemical transformations.

Libraries of compounds derived from this fluorinated building block can be screened for a wide range of applications, including catalysis, materials science, and as components of more complex synthetic targets. The incorporation of the unique fluoro-methyl-amino acid motif can lead to the discovery of novel structures with interesting and potentially valuable properties that might not be accessible through traditional synthetic approaches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, and how can reaction yields be optimized?

- Methodology :

- The synthesis likely involves fluorination and amidation steps. For fluorinated analogs, methods such as nucleophilic substitution using KF or electrophilic fluorinating agents (e.g., Selectfluor) are common. The pent-4-enamido group may be introduced via coupling reactions (e.g., EDCI/HOBt-mediated amidation) between a pent-4-enoic acid derivative and the amino group of the pentanoic acid backbone.

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) and temperature (e.g., 0–25°C for sensitive intermediates). Purification via column chromatography or recrystallization can improve yields .

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Analytical Techniques :

- NMR : Use -, -, and -NMR to confirm fluorine incorporation and amide bond formation.

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities.

- HPLC/UV : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What are the key physicochemical properties (e.g., pKa, solubility) critical for handling this compound?

- Methodology :

- pKa Determination : Use potentiometric titration or computational tools (e.g., ACD/Labs). The fluorine substituent may lower the carboxylic acid pKa (~3.5–4.0) compared to non-fluorinated analogs .

- Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 7.4) for biological assays. Fluorination often reduces aqueous solubility, necessitating DMSO stock solutions .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and bioactivity in target interactions?

- Methodology :

- Computational Studies : Perform molecular docking or MD simulations to compare binding affinities of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity may enhance hydrogen bonding or alter lipophilicity.

- Experimental Validation : Synthesize analogs (e.g., 4-methyl vs. 4-fluoro) and compare IC values in enzyme assays. Fluorine’s steric effects could modulate steric hindrance at binding sites .

Q. What strategies are effective for resolving contradictions in reported spectral data for fluorinated pentanoic acid derivatives?

- Methodology :

- Data Reconciliation : Cross-reference -NMR shifts with databases (e.g., SDBS) or literature. For example, a fluorine at the 4-position typically resonates at δ −180 to −220 ppm.

- Reproducibility : Ensure consistent deuteration of NMR solvents (e.g., DMSO-d) and temperature control during analysis. Contradictions may arise from solvent polarity or impurities .

Q. How can the pent-4-enamido group be modified for structure-activity relationship (SAR) studies?

- Methodology :

- Functionalization : Exploit the double bond via hydroamination, epoxidation, or click chemistry (e.g., azide-alkyne cycloaddition). For example, epoxidation with mCPBA introduces an electrophilic site for nucleophilic attack in downstream analogs.

- Biological Testing : Evaluate modified compounds in cellular assays (e.g., cytotoxicity, target engagement) to correlate structural changes with activity .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology :

- Storage Conditions : Store at −20°C under inert atmosphere (argon) to prevent hydrolysis of the amide bond or oxidation of the double bond.

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 1–3 months) and track degradation via HPLC. Fluorinated compounds may exhibit enhanced stability due to reduced metabolic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.